molecular formula C16H25BO2 B6153267 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1589507-60-7

2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6153267
CAS RN: 1589507-60-7
M. Wt: 260.2
InChI Key:
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Description

2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TBTD) is a boron-containing compound used in a variety of scientific research applications. This compound has a unique combination of properties that make it useful for a wide range of research applications, from drug development to materials science. TBTD has been used in a variety of synthetic processes and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a variety of scientific research applications, ranging from drug development to materials science. In drug development, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a building block for the synthesis of small molecule drugs. In materials science, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst for the synthesis of polymers and other materials. Additionally, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in the synthesis of dyes and pigments, as well as in the synthesis of organic catalysts.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well understood. However, it is known that 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a Lewis acid, which means that it can act as a catalyst in a variety of reactions. Additionally, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as a hydrogen bond acceptor, which allows it to interact with a variety of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not well understood. However, it is known that 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with a variety of molecules, including proteins and nucleic acids. Additionally, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments include its ease of synthesis and its wide range of applications. Additionally, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is relatively stable and has a low toxicity. However, one limitation of 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is that it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include its use in drug discovery and development, materials science, and biochemistry and physiology. Additionally, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used as a catalyst for the synthesis of new materials, as well as for the development of new catalysts. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Finally, 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used in the development of new drugs and therapies.

Synthesis Methods

2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via a two-step process. The first step involves the reaction of 2-tert-butylphenol with bromoform in the presence of a base. This reaction yields 2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The second step involves the reaction of 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide, such as 4-bromobenzaldehyde, to yield the desired product. This method is simple and efficient, and can be used to synthesize a variety of boron-containing compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-tert-butylphenylboronic acid with 2,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-tert-butylphenylboronic acid", "2,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Add 2-tert-butylphenylboronic acid and 2,4,5,5-tetramethyl-1,3,2-dioxaborolane to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to a temperature between 80-100°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography" ] }

CAS RN

1589507-60-7

Product Name

2-(2-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C16H25BO2

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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